molecular formula C15H12ClN3O3S2 B11177756 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide

Cat. No.: B11177756
M. Wt: 381.9 g/mol
InChI Key: GAZQSYWEMBLARQ-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a benzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where 4-chlorophenol reacts with a suitable alkylating agent.

    Coupling with Benzenesulfonamide: The final step involves coupling the chlorophenoxy-substituted thiadiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as acetylcholinesterase and cyclooxygenase.

    Pathways: Inhibition of enzyme activity leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzenesulfonamide
  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-triazol-2-yl}benzenesulfonamide

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to its oxadiazole and triazole analogs. The thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12ClN3O3S2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H12ClN3O3S2/c16-11-6-8-12(9-7-11)22-10-14-17-18-15(23-14)19-24(20,21)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,19)

InChI Key

GAZQSYWEMBLARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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